Lipophilicity and TPSA Compared to Analogs
The presence of the N-cyclopropylmethyl group increases lipophilicity relative to the parent 4-amino-3-fluorobenzamide. Computed values (XLogP3) for the target compound are approximately 1.2–1.5 log units higher than those for 4-amino-3-fluorobenzamide (XLogP3 ≈ 0.8), indicating enhanced membrane permeability potential [1]. Topological polar surface area (TPSA) for 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide is 55.1 Ų, compared to 72.9 Ų for 4-amino-3-fluorobenzamide, reflecting the impact of the cyclopropylmethyl amide on hydrogen-bonding capacity [2].
| Evidence Dimension | Computed XLogP3 |
|---|---|
| Target Compound Data | 1.9 (estimated) |
| Comparator Or Baseline | 4-Amino-3-fluorobenzamide: 0.8 (PubChem) |
| Quantified Difference | Δ ≈ +1.1 |
| Conditions | Computed via PubChem XLogP3 algorithm |
Why This Matters
Higher lipophilicity can translate to improved cell permeability and CNS penetration, differentiating this compound for cellular assays and in vivo studies.
- [1] PubChem. 4-Amino-3-fluorobenzamide. XLogP3. Available from: https://pubchem.ncbi.nlm.nih.gov View Source
- [2] Chemicalize (ChemAxon). Calculated properties for 4-amino-N-(cyclopropylmethyl)-3-fluorobenzamide. Available from: https://chemicalize.com View Source
